Potassium 3-phenylpropanoate

Solubility Formulation Aqueous compatibility

Standard free acid (3-phenylpropanoic acid) fails in aqueous assays due to low solubility (5.9 mg/mL). This potassium salt form delivers ≥25 mg/mL water solubility, enabling artifact-free biological testing without DMSO/ethanol. - Solubility: ≥25 mg/mL in water (vs 5.9 mg/mL free acid) - Structure: Saturated propanoate chain (not unsaturated cinnamate) - Applications: Cell culture, enzyme assays, SAR studies, sustained-release formulations - Reactivity: Salt form facilitates nucleophilic substitution in polar aprotic solvents

Molecular Formula C9H9KO2
Molecular Weight 188.26 g/mol
CAS No. 55322-48-0
Cat. No. B3144537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 3-phenylpropanoate
CAS55322-48-0
Molecular FormulaC9H9KO2
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)[O-].[K+]
InChIInChI=1S/C9H10O2.K/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,10,11);/q;+1/p-1
InChIKeyDPAGNRMJGYANDY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium 3-Phenylpropanoate Overview


Potassium 3-phenylpropanoate (CAS 55322-48-0) is the potassium salt of 3-phenylpropanoic acid (hydrocinnamic acid), belonging to the phenylpropanoid class of organic compounds [1]. It is a white, crystalline solid with the molecular formula C9H11KO2 and a molecular weight of 190.28 g/mol . As an alkali metal carboxylate salt, it exhibits enhanced aqueous solubility compared to its parent acid, making it a preferred form for aqueous-based research formulations and industrial processes requiring high-concentration aqueous solutions [2]. This compound serves as a synthetic building block and intermediate in pharmaceutical and agrochemical synthesis .

Why Substitution Fails for Potassium 3-Phenylpropanoate


Direct substitution of potassium 3-phenylpropanoate with other phenylpropanoid salts or common preservatives is not scientifically valid without quantitative comparative assessment. The saturated propanoate side chain distinguishes it from the unsaturated analog potassium cinnamate, conferring differential solubility profiles and thermal stability [1][2]. Compared to the parent free acid (3-phenylpropanoic acid), the potassium salt exhibits substantially enhanced aqueous solubility, critical for achieving effective concentrations in aqueous-based assays and formulations [3]. Furthermore, the potassium counterion offers distinct physicochemical properties compared to sodium or other alkali metal salts, which can influence crystallization behavior and biological activity . The quantitative evidence below demonstrates why procurement decisions must be guided by specific, measurable performance differences rather than class-based assumptions.

Potassium 3-Phenylpropanoate: Quantitative Differentiation


Aqueous Solubility Enhancement: Salt vs. Free Acid

The potassium salt of 3-phenylpropanoic acid exhibits substantially enhanced water solubility compared to the parent free acid. Potassium 3-phenylpropanoate demonstrates aqueous solubility of at least 25 mg/mL (≥25 g/L) at ambient temperature [1]. In contrast, 3-phenylpropanoic acid (hydrocinnamic acid) shows a water solubility of 5.9 mg/mL (5,900 mg/L) at 20–25°C [2]. This represents a >4-fold increase in aqueous solubility, enabling higher working concentrations for aqueous-based assays and formulations.

Solubility Formulation Aqueous compatibility

Aqueous Solubility vs. Potassium Cinnamate

Direct comparison of aqueous solubility between saturated and unsaturated phenylpropanoid potassium salts reveals a marked difference. Potassium 3-phenylpropanoate exhibits water solubility of ≥25 mg/mL [1], whereas potassium cinnamate (the unsaturated analog) is estimated to have a water solubility of 1,000,000 mg/L (1,000 mg/mL) at 25°C [2]. This approximately 40-fold higher solubility of potassium cinnamate reflects the impact of the α,β-unsaturated double bond on polarity and hydration energetics.

Solubility comparison Formulation Phenylpropanoid salts

Antimicrobial Baseline: E. coli MIC

The free acid form, 3-phenylpropanoic acid (hydrocinnamic acid), exhibits antimicrobial activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 2048 µg/mL (2.048 mg/mL) [1]. This value provides a quantitative baseline for the antimicrobial potential of the phenylpropanoate scaffold. While direct MIC data for the potassium salt form are not available in the current literature, this baseline supports the rationale for evaluating the salt form as a water-soluble antimicrobial agent with potentially enhanced bioavailability.

Antimicrobial MIC E. coli

Potassium 3-Phenylpropanoate: Application Scenarios


High-Concentration Aqueous Biological Assays

The >4-fold higher water solubility of potassium 3-phenylpropanoate (≥25 mg/mL) compared to the free acid (5.9 mg/mL) makes it the preferred form for preparing concentrated aqueous stock solutions used in cell culture, enzyme inhibition assays, and microbial susceptibility testing [1][2]. This enhanced solubility reduces the need for organic co-solvents (e.g., DMSO or ethanol), minimizing solvent-induced artifacts in biological readouts.

Controlled-Release Formulations

Potassium 3-phenylpropanoate's solubility (≥25 mg/mL) is approximately 40-fold lower than that of potassium cinnamate (estimated 1,000 mg/mL) [3][4]. In applications such as sustained-release antimicrobial coatings, food-contact materials, or pharmaceutical depots, the lower solubility of the saturated analog may provide a more gradual release profile, avoiding the rapid dissolution and washout associated with highly soluble salts.

Synthetic Intermediate for Phenylpropanoid Derivatives

As a potassium carboxylate salt, potassium 3-phenylpropanoate serves as a versatile building block for the synthesis of phenylpropanoid-derived compounds, including potential antimicrobial agents, anti-inflammatory drug candidates, and agrochemical intermediates . The salt form facilitates nucleophilic substitution and esterification reactions in polar aprotic solvents, offering distinct reactivity compared to the free acid.

Antimicrobial Screening Against E. coli

The free acid baseline MIC of 2048 µg/mL against E. coli establishes a benchmark for evaluating the potassium salt's antimicrobial potential [5]. Researchers conducting structure-activity relationship (SAR) studies on phenylpropanoid antimicrobials should prioritize the potassium salt for aqueous-based assays, as its superior solubility enables testing across a broader concentration range without solubility-limited false negatives.

Technical Documentation Hub

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